Profile as a Lipoxygenase Inhibitor with Selectivity over Cyclooxygenase
The compound is annotated in authoritative pharmacological databases as a potent lipoxygenase inhibitor, with a noted selectivity window over cyclooxygenase (COX) [1]. This profile suggests a differentiated mechanism compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes, potentially offering a therapeutic strategy that avoids COX-mediated gastrointestinal side effects [1].
| Evidence Dimension | Target Selectivity Profile |
|---|---|
| Target Compound Data | Potent 5-LOX inhibition; inhibits formyltetrahydrofolate synthetase, carboxylesterase, and COX 'to a lesser extent' |
| Comparator Or Baseline | Classical NSAIDs (e.g., ibuprofen, indomethacin): Potent COX inhibition as primary mechanism. |
| Quantified Difference | Qualitative selectivity description; specific IC50 ratios are not publicly available in curated databases. |
| Conditions | Database annotation aggregated from scientific literature on arachidonic acid metabolism modulators. |
Why This Matters
For research programs targeting the 5-LOX pathway, a compound with annotated selectivity over COX avoids the confounding anti-inflammatory activity of dual inhibitors, enabling cleaner pharmacological dissection.
- [1] Medical University of Lublin / Wroclaw Medical University Knowledge Base. MeSH Concept Record for M0014961. View Source
